![molecular formula C12H9FN4O B6580029 7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2640973-61-9](/img/structure/B6580029.png)
7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Overview
Description
“7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives are nitrogen-containing heterocycles that are found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of “7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” involves a series of chemical reactions. The synthesis starts from esters of oxalic acid monoamides . These monoamides are converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF . The subsequent cyclization of these compounds by refluxing in trifluoroacetic acid or in a mixture of acetic and trifluoroacetic acid results in 1-substituted pyrazine-2,3-diones .Molecular Structure Analysis
The molecular structure of “7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” include the conversion of oxalic acid monoamide esters to asymmetric oxalic acid diamides, followed by cyclization to form 1-substituted pyrazine-2,3-diones .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” include its melting point and its spectral data from 1H and 13C nuclear magnetic resonance spectroscopy and mass spectrometry .Scientific Research Applications
Antibacterial Activity
The compound has been found to have significant antibacterial activity. A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Anticancer Activity
Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, has been found to have profound importance in drug design, discovery, and development . These compounds have been found to have diverse pharmacological activities, including anticancer activity .
Analgesic and Anti-inflammatory Activity
Triazolothiadiazine compounds have also been found to have analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new drugs for the treatment of pain and inflammation .
Antioxidant Activity
These compounds have also been found to have antioxidant activity . This property could make them useful in the treatment of diseases caused by oxidative stress .
Antiviral Activity
Triazolothiadiazine compounds have been found to have antiviral activity . This could make them potential candidates for the development of new antiviral drugs .
Enzyme Inhibitors
These compounds have been found to have activity as enzyme inhibitors . They have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Antitubercular Agents
Triazolothiadiazine compounds have also been found to have activity as antitubercular agents . This could make them potential candidates for the development of new drugs for the treatment of tuberculosis .
Use in Optoelectronics
Triazole derivatives are considered as blue phosphorescent, TADF emitters or host materials for OLED devices . This suggests that “7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” could potentially have applications in the field of optoelectronics .
Future Directions
The future directions for “7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” could involve further investigation of its antibacterial activities and the development of new antimicrobial agents based on this compound . Additionally, more diverse 7-substituted 3-alkyl [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones could be synthesized using the method suggested .
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazine derivatives, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through specific interactions with different target receptors . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Action Environment
It’s worth noting that the synthesis of similar compounds has been carried out under specific conditions, such as low-temperature conditions , which may influence their action and stability.
properties
IUPAC Name |
7-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c1-8-14-15-11-12(18)17(6-5-16(8)11)10-4-2-3-9(13)7-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXHTIDOEHCARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN(C2=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
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